molecular formula C20H28O2 B185926 Coronarin A CAS No. 119188-33-9

Coronarin A

Cat. No. B185926
CAS RN: 119188-33-9
M. Wt: 300.4 g/mol
InChI Key: RHCBUXSXDFNUAG-UDMCIFMYSA-N
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Description

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .


Synthesis Analysis

Coronarin A has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that Coronarin A was synthesized from (+)-trans coronarin E .


Molecular Structure Analysis

The molecular formula of Coronarin A is C20H28O2 . The absolute structure of Coronarin A was determined to be 5S, 7R, 9R, 10S configurations .


Chemical Reactions Analysis

Coronarin A has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of Coronarin A from (+)-trans coronarin E was achieved .


Physical And Chemical Properties Analysis

Coronarin A has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Enhancing Plant Drought Tolerance

Coronarin A has been shown to enhance the drought tolerance of plants by affecting the interactions among microorganisms associated with plant roots, although the specific mechanisms remain to be fully understood .

Inhibition of HUVEC Proliferation

At a concentration of 10 micrograms per milliliter, Coronarin A exhibits significant growth inhibition activities on human umbilical vein endothelial cells (HUVEC) proliferation and suppresses growth factor-induced tube formation .

Modulation of Hepatic Glycogen Synthesis

Coronarin A has been reported to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes, suggesting potential applications in managing hepatic metabolic disorders .

Antimicrobial and Antioxidant Properties

Coronarin A is identified as having antimicrobial (both antibacterial and antifungal) and antioxidant properties, which could be beneficial in developing new therapeutic agents .

Anti-inflammatory and Analgesic Effects

Studies have found that Coronarin A possesses anti-inflammatory and analgesic effects, which could be explored for pain management and inflammatory conditions .

Cytotoxicity Against Cancer Cells

Coronarin A has demonstrated cytotoxicity against certain cancer cell lines, indicating potential applications in cancer research and treatment .

Preparation of Antibacterial Derivatives

Derivatives of Coronarin E, which is structurally related to Coronarin A, have been prepared and studied for their antibacterial activity, suggesting similar possibilities for Coronarin A derivatives .

Safety And Hazards

The safety data sheet for Coronarin A indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation .

Future Directions

Coronarin A has been highlighted as a valuable lead compound for the treatment of type 2 diabetes mellitus (T2DM) . It has been found to ameliorate glucose homeostasis of diabetic mice , indicating its potential therapeutic applications in the future.

properties

IUPAC Name

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCBUXSXDFNUAG-UDMCIFMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coronarin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity attributed to Coronarin A?

A1: Coronarin A has demonstrated promising antiangiogenic activity. []

Q2: How does Coronarin A exert its antiangiogenic effects?

A2: Coronarin A effectively inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] Additionally, it suppresses the tube formation of HUVECs induced by growth factors. [] These findings suggest that Coronarin A may interfere with crucial steps in angiogenesis, such as endothelial cell proliferation and migration.

Q3: Does Coronarin A exhibit other biological activities?

A3: Yes, research suggests Coronarin A may possess cytotoxic activity against specific cancer cell lines. [, ]

Q4: Are there any studies investigating the effects of Coronarin A on specific signaling pathways?

A4: While research on Coronarin A's specific molecular targets is ongoing, some studies indicate it may interact with the JNK pathway in human hepatocellular carcinoma cells. [] This interaction has been linked to apoptosis induction in these cells.

Q5: What is the molecular formula and weight of Coronarin A?

A5: The molecular formula of Coronarin A is C20H28O2, and its molecular weight is 300.44 g/mol.

Q6: Is there spectroscopic data available to characterize Coronarin A?

A6: While specific spectroscopic data for Coronarin A is not provided in the provided abstracts, its structure elucidation has been achieved through various spectroscopic techniques, including 1D and 2D NMR, IR, and MS. [, , , , ]

Q7: How does the structure of Coronarin A relate to its biological activity?

A7: Studies comparing Coronarin A with related compounds suggest the lactone ring is crucial for its cytotoxic activity. [] Additionally, the presence of hydroxyl groups at specific positions on the molecule seems to influence its potency. [] More detailed SAR studies focusing on Coronarin A specifically would be valuable to further understand the relationship between its structure and various biological activities.

Q8: Are there any studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Coronarin A?

A8: Currently, there is limited publicly available data on the PK/PD profile of Coronarin A. Further research is necessary to understand its behavior in vivo.

Q9: Has Coronarin A shown efficacy in any in vitro models?

A10: Yes, Coronarin A has demonstrated efficacy in inhibiting HUVEC proliferation and tube formation in vitro. [] Additionally, it has shown cytotoxicity against certain cancer cell lines in vitro. [, ]

Q10: Is there any information about the toxicity of Coronarin A?

A12: While the provided abstracts do not contain specific toxicity data for Coronarin A, one study mentions that a related compound, villosin, exhibited a high selectivity index (>416) for cancer cells over non-cancerous Vero cells. [] This suggests that some compounds in this class may possess a favorable safety profile, but further research specifically focusing on Coronarin A is needed.

Q11: What analytical methods are commonly used to characterize and quantify Coronarin A?

A13: Coronarin A has been characterized and quantified using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC). [, , ]

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